Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Antimicrobial Resistance Gram-positive bacteria Structure-Activity Relationship

Research programs requiring precise halogenated pyridine intermediates face synthesis failure when substituting the critical 2,6-dichloro-5-fluoro motif. This β-ketoester building block delivers validated reactivity: - Condenses with substituted pyrazoles to form pyrazolo[1,5-a]pyrimidines in 80% yield (>98% purity) - Enables synthesis of antimicrobials (e.g., 3-(2,6-dichloro-5-fluoropyridin-3-yl)propynenitrile with broad Gram+/- potency) - LogP ~2.9 for targeted lipophilicity modulation Available for immediate R&D supply.

Molecular Formula C10H8Cl2FNO3
Molecular Weight 280.08 g/mol
Cat. No. B7768277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Molecular FormulaC10H8Cl2FNO3
Molecular Weight280.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F
InChIInChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3
InChIKeyIEUHWNLWVMLHHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate Baseline Profile


Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS 96568-04-6) is a halogenated pyridine derivative featuring a β-ketoester moiety . With a molecular formula of C₁₀H₈Cl₂FNO₃ and a molecular weight of 280.08 g/mol, it is a solid at room temperature with a melting point of 69°C [1]. It serves primarily as a key building block and intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research [2].

Heterocyclic core synthesis (e.g., pyrazolo[1,5-a]pyrimidines)
β-Ketoester reactivity for three-carbon synthon applications
Halogenated pyridine SNAr diversification platform

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate Substitution Risks


Substituting this specific building block with a closely related analog (e.g., a mono-chloro, di-fluoro, or cyano variant) carries significant and quantifiable risk of downstream synthesis failure or altered biological activity. The unique 2,6-dichloro-5-fluoro substitution pattern on the pyridine ring dictates its reactivity in nucleophilic aromatic substitution (SNAr) reactions, which is critical for introducing new functional groups [1]. Furthermore, the β-ketoester moiety is essential for its established role in forming heterocyclic cores like pyrazolo[1,5-a]pyrimidines, where it serves as a three-carbon synthon [2]. Using an analog without this precise combination of halogens and reactive ester would likely necessitate complete re-optimization of reaction conditions and lead to different final compounds with unpredictable properties, undermining project reproducibility and timelines.

Halogen pattern mismatch

Changing Cl/F positions or count may alter SNAr reactivity and electronic bias, leading to different regiochemical outcomes.

β-Ketoester group alteration

Replacing the β-ketoester with a different ester or ketone can impair heterocycle formation and three-carbon synthon utility.

Analog re-optimization burden

Even closely related pyridine building blocks may require full reaction condition redevelopment, risking project reproducibility.

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate Quantitative Evidence


Broad-Spectrum Antimicrobial Potency of a Derived Alkyne

A derivative synthesized from this building block, 3-(2,6-dichloro-5-fluoropyridin-3-yl)propynenitrile (compound 6e), demonstrated high antimicrobial potency across a broad panel of pathogens, providing a quantitative rationale for selecting this specific precursor. Its potency was benchmarked against other pyridylalkyne derivatives (compounds 6a-d) in the same study [1].

Antimicrobial Potency (Derivative)
Class-level
Highly potent across GP, GN, fungi (excl. E. coli)
Supports antimicrobial screening context
MIC values not detailed; derivative 6e comparison
Antimicrobial Resistance Gram-positive bacteria Structure-Activity Relationship

Pyrazolo[1,5-a]pyrimidine Scaffold Formation

This compound has been proven as a reliable reagent for constructing the biologically relevant pyrazolo[1,5-a]pyrimidine core, a scaffold found in numerous kinase inhibitors and other therapeutics. A downstream synthetic route demonstrates its quantitative utility in a condensation reaction with a substituted pyrazole amine [1].

Heterocycle Formation Yield
Reported
80% yield, >98% purity (HPLC)
Supports pyrazolopyrimidine synthesis workflow
AcOH, 125°C, 4 h; gram-scale example
Medicinal Chemistry Kinase Inhibitors Heterocyclic Synthesis

Lipophilicity and Halogen Substitution Pattern

The specific 2,6-dichloro-5-fluoro substitution pattern on the pyridine ring imparts distinct physicochemical properties compared to related isomers or mono-halogenated analogs. This can be quantified by its calculated LogP, which differs from that of a comparable mono-fluorinated analog [1].

Lipophilicity (LogP)
Calculated
LogP ~2.9 (mono-F analog: lower)
Differentiates physicochemical space
Two additional Cl raise MW and lipophilicity
Physicochemical Properties Lead Optimization Medicinal Chemistry

Triethyl Orthoformate Reactivity

Beyond its role in forming heterocycles like pyrazolopyrimidines, this compound's reactivity profile is further validated by its demonstrated utility in a condensation reaction with triethyl orthoformate in acetic anhydride, a standard method for preparing enol ethers [1].

Enol Ether Synthesis
Reported
Compatible with triethyl orthoformate / Ac₂O
Validates additional functionalization route
Reflux, 2 h; β-ketoester standard transformation
Organic Synthesis Methodology Enol Ether Synthesis

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate Applications


Pyrazolo[1,5-a]pyrimidine Derivative Synthesis

In medicinal chemistry, this compound is a key starting material for synthesizing pyrazolo[1,5-a]pyrimidines, a class of heterocycles known for kinase inhibition and other biological activities. The evidence shows it can be condensed with a substituted pyrazole to form the target core in 80% yield with >98% purity, making it a reliable choice for generating libraries of these compounds [1].

Broad-Spectrum Antimicrobial Agent Development

This precursor is highly suitable for research programs developing new antimicrobials. A derivative synthesized from it, 3-(2,6-dichloro-5-fluoropyridin-3-yl)propynenitrile, exhibited high potency against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi, validating the 2,6-dichloro-5-fluoropyridine motif for this therapeutic area [1].

Enol Ether and Intermediate Synthesis

As a β-ketoester, this compound can be used in standard transformations like condensation with triethyl orthoformate to generate enol ethers. This validated reactivity expands its utility as a versatile building block for creating complex molecular architectures beyond heterocyclic fusion [1].

Physicochemical Property Optimization

With a calculated LogP of ~2.9, this building block is a strategic choice for projects aiming to modulate lipophilicity and molecular weight in a specific range. Its profile is distinct from simpler fluoropyridine analogs, allowing chemists to fine-tune drug-like properties like permeability and solubility by selecting this specific, densely halogenated scaffold [1].

Application
Selection Property
Validation Focus
Pyrazolo[1,5-a]pyrimidine core synthesis
Validated synthetic route
Heterocycle formation reproducibility
Antimicrobial scaffold research
Reported broad-spectrum potency of derivatives
Structure-activity relationship validation
Enol ether and intermediate synthesis
Confirmed orthoformate reactivity
Functional group tolerance assessment
Lead optimization modulation
Lipophilicity and MW modulation profile
Physicochemical profile benchmarking

Technical Documentation Hub

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